molecular formula C11H15NO2 B12402852 4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid

4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid

Cat. No.: B12402852
M. Wt: 200.28 g/mol
InChI Key: YCCRFDDXAVMSLM-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butylamino)benzoic Acid D7, also known as 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid, is a deuterated form of 4-(Butylamino)benzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C11H8D7NO2, and it has a molecular weight of 200.29 g/mol . Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylamino)benzoic Acid D7 typically involves the deuteration of 4-(Butylamino)benzoic acid. This process can be achieved through various methods, including:

    Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Chemical Deuteration: Employing deuterated reagents such as deuterated solvents or deuterated acids to achieve the desired substitution.

Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterated product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Butylamino)benzoic Acid D7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

4-(Butylamino)benzoic Acid D7 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Butylamino)benzoic Acid D7 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways by altering bond strengths and reaction rates. This can lead to differences in the behavior of the deuterated compound compared to its non-deuterated counterpart .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(Butylamino)benzoic Acid D7 lies in its deuterium content, which provides distinct advantages in research applications. Deuterated compounds are valuable tools for studying reaction mechanisms, metabolic pathways, and isotope effects, making them indispensable in various scientific fields.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(2,2,3,3,4,4,4-heptadeuteriobutylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i1D3,2D2,3D2

InChI Key

YCCRFDDXAVMSLM-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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